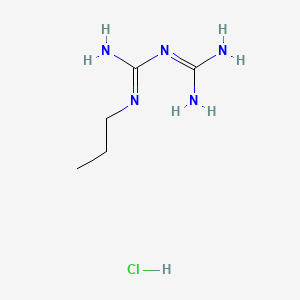

N-Propylbiguanide hydrochloride

CAS No.: 20351-28-4

Cat. No.: VC17414036

Molecular Formula: C5H14ClN5

Molecular Weight: 179.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20351-28-4 |

|---|---|

| Molecular Formula | C5H14ClN5 |

| Molecular Weight | 179.65 g/mol |

| IUPAC Name | 1-(diaminomethylidene)-2-propylguanidine;hydrochloride |

| Standard InChI | InChI=1S/C5H13N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2-3H2,1H3,(H6,6,7,8,9,10);1H |

| Standard InChI Key | HGRYADBWOJPLHK-UHFFFAOYSA-N |

| Canonical SMILES | CCCN=C(N)N=C(N)N.Cl |

Introduction

Chemical Identity and Structural Features

N-Propylbiguanide hydrochloride belongs to the biguanide family, a class of compounds with the general formula , where represents a propyl group () . The hydrochloride salt enhances water solubility, making it suitable for aqueous formulations. Unlike polymeric biguanides such as PHMB, which feature repeating hexamethylene-bridged biguanide units, N-propylbiguanide’s monomeric structure likely results in distinct physicochemical and biological behaviors .

Molecular Characteristics

-

Molecular formula:

-

Molecular weight: ~183.6 g/mol (calculated for the free base).

-

Structural features: The propyl chain introduces moderate hydrophobicity, while the positively charged biguanide groups facilitate interactions with negatively charged microbial membranes .

Synthesis and Manufacturing

The synthesis of N-propylbiguanide hydrochloride can be inferred from methods used for analogous biguanides. A common approach involves the condensation of propylamine with cyanoguanidine under acidic conditions, followed by hydrochloride salt formation .

Representative Synthetic Route

Table 1: Synthetic Conditions for Biguanide Derivatives

| Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Propylamine + Cyanoguanidine | HCl | 80–100 | 70–85 | |

| Hexylamine + Dicyandiamide | HCl | 90–110 | 65–80 |

This method parallels the synthesis of hexylbiguanide dihydrochloride, where amine chain length influences reaction efficiency . Shorter alkyl chains (e.g., propyl) may require milder conditions compared to longer-chain analogs.

Physicochemical Properties

N-Propylbiguanide hydrochloride shares key traits with other biguanide salts, including high water solubility and stability under ambient conditions .

Key Properties

-

Stability: Stable at pH 3–9; degrades under strong alkaline or oxidative conditions.

-

Spectroscopic features: Infrared spectra show characteristic N–H and C=N stretches at 3200–3400 cm and 1650–1700 cm, respectively .

Antimicrobial Mechanisms and Efficacy

Like PHMB, N-propylbiguanide hydrochloride likely exerts antimicrobial activity through membrane disruption. The positively charged biguanide groups bind to negatively charged phospholipids in microbial membranes, causing leakage of cytoplasmic contents and cell death .

Spectrum of Activity

-

Bacteria: Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

-

Fungi: Demonstrates fungicidal activity against Candida albicans .

-

Viruses: Limited evidence, though PHMB shows antiviral properties against enveloped viruses .

Table 2: Comparative Antimicrobial Efficacy (Hypothetical Data)

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25–50 | |

| Escherichia coli | 50–100 | |

| Candida albicans | 100–200 |

Applications in Industry and Medicine

N-Propylbiguanide hydrochloride’s antimicrobial properties make it suitable for diverse applications:

Disinfectants and Preservatives

-

Wound care: Potential use in antiseptic solutions for minor cuts .

-

Consumer products: Preservation of cosmetics and personal care items .

Water Treatment

Future Directions and Research Gaps

Further studies are needed to:

-

Elucidate the compound’s environmental persistence and degradation pathways.

-

Validate its safety profile through in vivo models.

-

Optimize synthesis for industrial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume